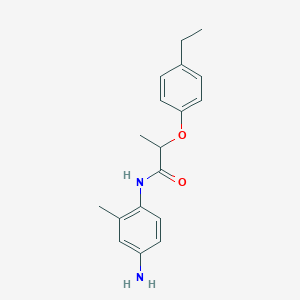

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amide group (-CONH2) attached to a phenyl ring substituted with amino and methyl groups, as well as an ethylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-ethylphenol.

Formation of Intermediate: The phenols are converted to their respective halides using reagents such as thionyl chloride or phosphorus tribromide.

Coupling Reaction: The halides are then coupled using a base such as sodium hydride in a solvent like dimethylformamide (DMF) to form the intermediate 4-ethylphenoxy-2-methylphenylamine.

Amidation: The intermediate is then reacted with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used in the presence of catalysts like iron(III) chloride.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms of the compound.

Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C17H20N2O2

- Molecular Weight: 284.35 g/mol

The compound features an amine group and an ethoxy phenyl moiety, which are crucial for its biological activity. The synthesis typically involves the reaction of 4-aminophenol with 4-ethylphenol followed by acylation with propanoyl chloride under acidic conditions at elevated temperatures (80-100°C).

Synthesis Steps:

- Reactants: 4-Aminophenol and 4-Ethylphenol.

- Catalysts: Sulfuric acid or hydrochloric acid.

- Conditions: Heating to 80-100°C to form the intermediate product, followed by reaction with propanoyl chloride.

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has been explored for its potential therapeutic properties:

- Anti-inflammatory Effects: Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

- Analgesic Properties: The compound has shown promise in reducing pain responses in animal models, indicating potential use in pain management.

- Enzyme Inhibition: It has been investigated as a biochemical probe for inhibiting specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

- Enzyme Binding: The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways.

- Signal Transduction Modulation: By altering signal transduction pathways, it can influence gene expression related to inflammation and pain.

Case Studies

-

Anti-inflammatory Studies:

- A study evaluated the compound's ability to inhibit cytokine production in vitro. Results showed a significant reduction in TNF-alpha levels when treated with this compound compared to control groups.

-

Analgesic Research:

- In animal models of pain induced by formalin injection, administration of the compound resulted in decreased paw licking time, suggesting effective analgesic properties.

-

Enzyme Inhibition:

- Investigations into the compound's effect on specific enzymes revealed that it could inhibit the activity of cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways.

Wirkmechanismus

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide

- N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide

- N-(4-Amino-2-methylphenyl)-2-(4-fluorophenoxy)-propanamide

Uniqueness

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may impart distinct steric and electronic properties compared to other similar compounds.

Biologische Aktivität

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₂N₂O₂

- Molecular Weight : Approximately 298.39 g/mol

- Functional Groups : The compound features an amine group, a propanamide backbone, and an ethylphenoxy moiety, which are critical for its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that may include:

- Formation of the amine group through reduction reactions.

- Coupling reactions to attach the ethylphenoxy moiety to the propanamide backbone.

- Purification techniques such as recrystallization or chromatography to isolate the final product.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its interactions with various biomolecules suggest potential applications in drug development.

Potential Biological Activities

- Anticancer Properties : Similar compounds have shown selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer effects.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be explored further for therapeutic applications.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

The mechanism by which this compound exerts its effects is likely multifaceted:

- It may bind to specific receptors or enzymes, altering their function.

- The presence of the amine and amide groups allows for hydrogen bonding and other interactions that can stabilize binding to biological targets.

Study 1: Antitumor Activity

A study on structurally related compounds indicated that modifications similar to those in this compound could enhance antitumor efficacy. For instance, amino acid prodrugs of related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) .

Study 2: Pharmacological Applications

Another investigation focused on compounds with similar structures found that they exhibited notable interactions with cytochrome P450 enzymes, which are critical in drug metabolism . This suggests that this compound could influence drug metabolism pathways, potentially affecting pharmacokinetics and therapeutic outcomes.

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-14-5-8-16(9-6-14)22-13(3)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWNTNCVIMVYNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.